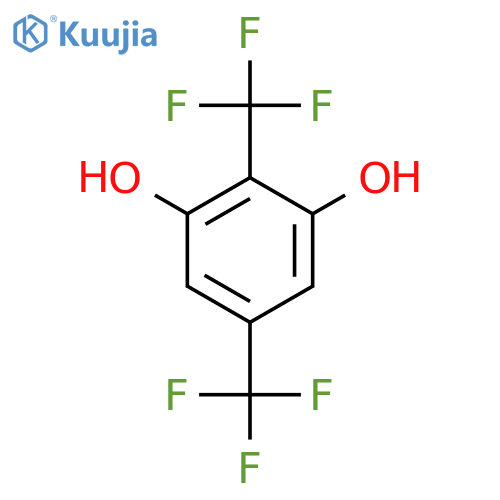

Cas no 1807103-32-7 (1,4-Bis(trifluoromethyl)-2,6-dihydroxybenzene)

1807103-32-7 structure

商品名:1,4-Bis(trifluoromethyl)-2,6-dihydroxybenzene

CAS番号:1807103-32-7

MF:C8H4F6O2

メガワット:246.106583595276

CID:4794275

1,4-Bis(trifluoromethyl)-2,6-dihydroxybenzene 化学的及び物理的性質

名前と識別子

-

- 1,4-Bis(trifluoromethyl)-2,6-dihydroxybenzene

-

- インチ: 1S/C8H4F6O2/c9-7(10,11)3-1-4(15)6(5(16)2-3)8(12,13)14/h1-2,15-16H

- InChIKey: BLACTVBWYFRYRY-UHFFFAOYSA-N

- ほほえんだ: FC(C1C(=CC(C(F)(F)F)=CC=1O)O)(F)F

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 8

- 重原子数: 16

- 回転可能化学結合数: 0

- 複雑さ: 236

- 疎水性パラメータ計算基準値(XlogP): 3

- トポロジー分子極性表面積: 40.5

1,4-Bis(trifluoromethyl)-2,6-dihydroxybenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A014003772-1g |

1,4-Bis(trifluoromethyl)-2,6-dihydroxybenzene |

1807103-32-7 | 97% | 1g |

1,534.70 USD | 2021-05-31 |

1,4-Bis(trifluoromethyl)-2,6-dihydroxybenzene 関連文献

-

Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789

-

2. Translating endoplasmic reticulum biology into the clinic: a role for ER-targeted natural products?David M. Pereira,Patrícia Valentão,Georgina Correia-da-Silva,Natércia Teixeira,Paula B. Andrade Nat. Prod. Rep., 2015,32, 705-722

-

Katharina Chevalier,Matthias M. N. Wolf,Andreas Funk,Marko Andres,Markus Gerhards,Rolf Diller Phys. Chem. Chem. Phys., 2012,14, 15007-15020

-

Pablo Lozano-Reis,Ramón Sayós,José A. Rodriguez,Francesc Illas Phys. Chem. Chem. Phys., 2020,22, 26145-26154

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

1807103-32-7 (1,4-Bis(trifluoromethyl)-2,6-dihydroxybenzene) 関連製品

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)

- 7463-35-6(N-(3-Chloro-2-methylphenyl)acetamide)

- 1093661-22-3((3R,4R)-pyrrolidine-3,4-dicarboxylic acid)

- 2141327-07-1(benzyl N-3-(4-fluorophenyl)-2-hydroxypropylcarbamate)

- 102408-28-6(1-Methyl-2-methylaminoimidazo4,5-Fquinoline)

- 2228808-03-3(tert-butyl N-{5-chloro-2-(piperidin-4-yl)methylphenyl}carbamate)

- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)

- 2137463-26-2(Chloromethyl 2-(3-{[(tert-butoxy)carbonyl]amino}-2-oxoazepan-1-yl)acetate)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量